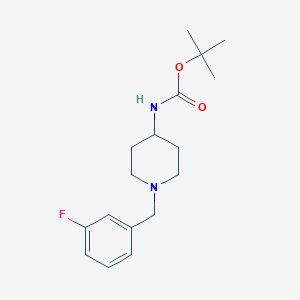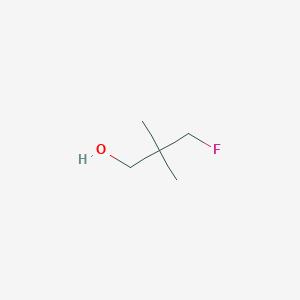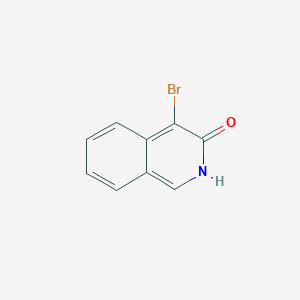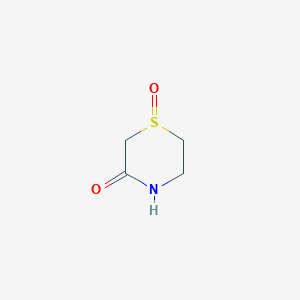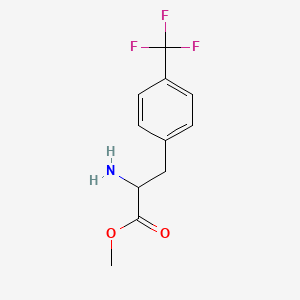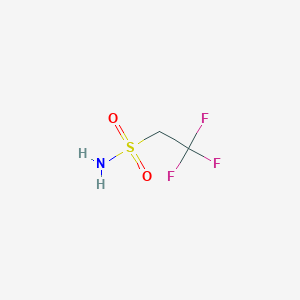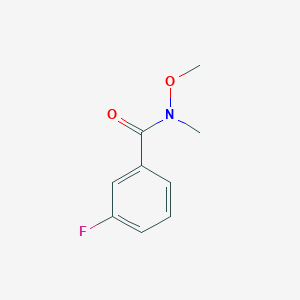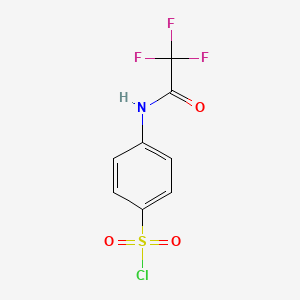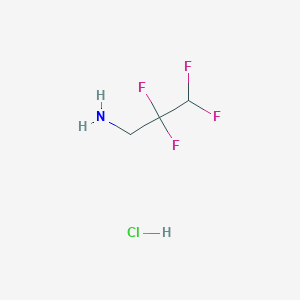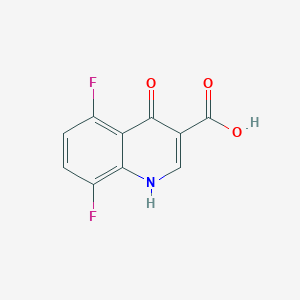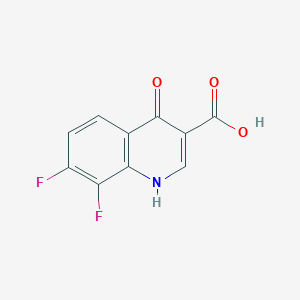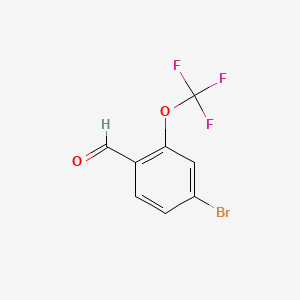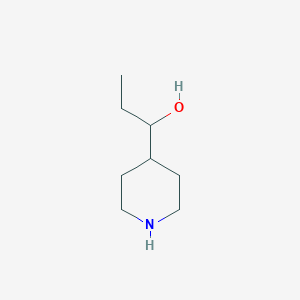
1-(哌啶-4-基)丙醇
描述
The compound 1-(Piperidin-4-yl)propan-1-ol is a versatile molecule that serves as a key intermediate or structural motif in various chemical syntheses. It is particularly significant in the development of compounds with potential biological activities, such as acetylcholinesterase inhibitors, antimicrobial agents, antifungal agents, spermicidal and microbicidal agents, and other pharmacologically relevant substances .
Synthesis Analysis
The synthesis of derivatives of 1-(Piperidin-4-yl)propan-1-ol involves various chemical reactions, including condensation, N-sulfonation, and reactions with sulfonyl chlorides, among others. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine precursor followed by N-sulfonation . Another example is the chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, which uses lipases and vinyl acetate in ionic liquids and organic solvents . These methods demonstrate the chemical versatility and the ability to introduce various functional groups to the piperidine ring.
Molecular Structure Analysis
The molecular structure of 1-(Piperidin-4-yl)propan-1-ol derivatives has been characterized using various spectroscopic techniques, including IR, Raman, NMR, and UV-Vis spectroscopy, as well as X-ray crystallography. For example, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals that the piperidine ring adopts a chair conformation, which is a common feature for saturated six-membered heterocycles . Density functional theory (DFT) calculations have been used to support the experimental findings and provide insights into the electronic properties of these molecules .
Chemical Reactions Analysis
The chemical reactivity of 1-(Piperidin-4-yl)propan-1-ol derivatives is influenced by the presence of various substituents on the piperidine ring. These substituents can modulate the molecule's interaction with biological targets or its antimicrobial efficacy. For instance, the nature of substitutions on the benzhydryl and sulfonamide rings influences the antibacterial activity of the synthesized compounds . Additionally, the introduction of vinyl groups can lead to compounds with spermicidal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Piperidin-4-yl)propan-1-ol derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. The thermodynamic properties, such as heat capacities, entropies, and enthalpy changes, have been calculated for some derivatives, indicating their stability and reactivity at different temperatures . The electronic properties, including HOMO and LUMO energies and hyperpolarizability, are also important for understanding the interaction of these compounds with biological systems .
科学研究应用
晶体结构和分子构象
已对1-(哌啶-4-基)丙醇及其衍生物进行了晶体结构和分子构象的研究。研究强调了哌啶环的取向及其与其他分子组分的相互作用的重要性。这些研究对于理解该化合物的物理性质以及在药物化学中的潜在应用至关重要(Kubicki & Codding, 2003)。
合成和抗抑郁活性评价
已合成含有1-(哌啶-4-基)丙醇结构的化合物,并对其潜在的抗抑郁活性进行了评价。这包括对各种取代衍生物的研究,检查它们对行为的影响以及作为潜在抗抑郁剂的药理特性(Kumar et al., 2004)。
在药物化学中的应用
该化合物及其类似物已在药物化学中进行了广泛研究,用于各种治疗目的。这包括合成和分析像托尔佩利松代谢物这样的化合物,并探索它们的药理特性。这些研究对于新药物化合物的开发有重要贡献(Bálint等,2002)。
开发超越SSRIs的新抗抑郁剂
抗抑郁剂领域的研究重点是开发超越典型选择性血清素再摄取抑制剂(SSRIs)的新化合物。这包括合成具有双重活性的1-(哌啶-4-基)丙醇衍生物,如血清素受体拮抗作用和血清素再摄取抑制作用。这一进展可能导致开发更有效且副作用更少的抗抑郁剂(Rocco et al., 2004)。
选择性雌激素受体调节剂(SERMs)的潜力
已对该化合物进行了研究,探索其在开发新型选择性雌激素受体调节剂(SERMs)方面的潜力。这些研究涉及设计和合成各种衍生物,并评估它们的生物活性,这对于开发治疗乳腺癌等疾病的新疗法至关重要(Yadav et al., 2011)。
未来方向
Piperidine derivatives, including “1-(Piperidin-4-yl)propan-1-ol”, are of significant interest due to their unique biochemical properties and their role as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
属性
IUPAC Name |
1-piperidin-4-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)7-3-5-9-6-4-7/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOWPHYNSYXXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596468 | |
| Record name | 1-(Piperidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)propan-1-ol | |
CAS RN |
24152-48-5 | |
| Record name | 1-(Piperidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)
